Efavirenz Benzoylaminoalcohol Impurity

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Reliable quantification of the benzoylaminoalcohol impurity in efavirenz requires a certified reference standard with established chromatographic properties. This racemic compound (CAS 1189491-03-9) features a USP-defined RRT of ~1.9 and RRF of 0.56, enabling accurate HPLC method validation and QC batch release against the NMT 0.15% acceptance criterion. • ISO 17034-certified reference standard suitable for ANDA submissions. • Distinct chromatographic profile ensures unambiguous peak assignment. • Stock available for worldwide dispatch to support development and QC workflows.

Molecular Formula C21H17ClF3NO3
Molecular Weight 423.81
CAS No. 1189491-03-9
Cat. No. B600899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfavirenz Benzoylaminoalcohol Impurity
CAS1189491-03-9
Synonymsrac N-[4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propynyl]phenyl]-4-methoxybenzamide
Molecular FormulaC21H17ClF3NO3
Molecular Weight423.81
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O
InChIInChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27)
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Efavirenz Benzoylaminoalcohol Impurity (CAS 1189491-03-9): Analytical Reference Standard for Pharmaceutical Quality Control


Efavirenz Benzoylaminoalcohol Impurity (CAS 1189491-03-9), chemically designated as rac N-[4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]-4-methoxybenzamide , is a process-related impurity of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz [1]. This compound is the racemic mixture of the benzoylaminoalcohol impurity, with a molecular formula of C21H17ClF3NO3 and a molecular weight of 423.81 g/mol . As a compendial reference standard, it is utilized in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of efavirenz [2]. The impurity profile of efavirenz is critical for ensuring pharmaceutical quality, as the presence of unwanted chemicals, even in small amounts, may influence the efficacy and safety of pharmaceutical products [3].

Why Generic Efavirenz Impurity Standards Cannot Substitute for Efavirenz Benzoylaminoalcohol Impurity (CAS 1189491-03-9) in Regulated Analytical Workflows


The substitution of Efavirenz Benzoylaminoalcohol Impurity (CAS 1189491-03-9) with other efavirenz-related impurities or generic standards is not analytically valid due to its unique chromatographic and spectroscopic properties. Impurities arising from the synthesis of efavirenz, such as the benzoylaminoalcohol impurity, exhibit distinct UV absorbance properties, chromatographic retention behaviors, and relative response factors (RRFs) compared to both the parent drug and other impurities [1]. For instance, the benzoylaminoalcohol impurity is known to have a relative retention time (RRT) of approximately 1.9 and an RRF of 0.56 under USP compendial conditions, which differs significantly from other impurities like the aminoalcohol derivative (RRF 0.26) or the quinoline analog (RRF 2.0) [2]. These quantitative differences mean that using an alternative impurity standard would lead to inaccurate quantification, potentially resulting in either underestimation or overestimation of impurity levels, thereby compromising the reliability of quality control data and regulatory compliance [1]. Furthermore, the racemic nature of CAS 1189491-03-9 distinguishes it from the single enantiomer form (CAS 353270-77-6), which may exhibit different chromatographic behavior and spectral properties .

Quantitative Differentiation of Efavirenz Benzoylaminoalcohol Impurity (CAS 1189491-03-9) Against In-Class Comparators


Relative Response Factor (RRF) Differentiation: Efavirenz Benzoylaminoalcohol vs. Aminoalcohol and Quinoline Impurities

Under USP compendial conditions, Efavirenz Benzoylaminoalcohol exhibits a relative response factor (RRF) of 0.56, which is intermediate between the aminoalcohol impurity (RRF 0.26) and the quinoline analog (RRF 2.0) [1]. The acceptance criterion for the benzoylaminoalcohol impurity is NMT 0.15%, compared to NMT 0.15% for the aminoalcohol and NMT 0.10% for the quinoline analog [1]. This RRF value directly impacts quantification accuracy; using an incorrect RRF (e.g., assuming 1.0) would result in a significant analytical error of approximately 44% for this impurity [2].

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Chromatographic Retention Time Differentiation: Efavirenz Benzoylaminoalcohol vs. Other USP-Listed Impurities

The relative retention time (RRT) of Efavirenz Benzoylaminoalcohol is 1.9 under USP chromatographic conditions, which is distinct from closely eluting impurities such as N-Benzylefavirenz (RRT 1.8) and Cyclobutenylindole analog (RRT 2.18) [1]. This retention time allows for baseline resolution from the parent drug (RRT 1.0) and other impurities, enabling specific identification and quantification in complex sample matrices [1].

Chromatography Analytical Method Validation Pharmaceutical Quality Control

Stereochemical Differentiation: Racemic Mixture (CAS 1189491-03-9) vs. Single Enantiomer (CAS 353270-77-6)

CAS 1189491-03-9 is the racemic mixture (rac-Efavirenz Benzoylaminoalcohol), whereas CAS 353270-77-6 is the single (S)-enantiomer form . The racemic mixture is essential for method development and validation when the analytical method is not enantioselective or when both enantiomers may be present as process impurities [1]. The molecular weight of the racemate is 423.81 g/mol, identical to the single enantiomer, but the chromatographic behavior may differ on chiral stationary phases .

Stereochemistry Chiral Analysis Pharmaceutical Reference Standards

Regulatory Acceptance Criteria and Impurity Limit Compliance

The USP monograph for efavirenz specifies an acceptance criterion of NMT 0.15% for the benzoylaminoalcohol impurity, which is equivalent to the limit for the aminoalcohol impurity (NMT 0.15%) but less stringent than the quinoline analog (NMT 0.10%) [1]. This limit reflects the toxicological and quality risk assessment conducted by regulatory bodies [2]. Compliance with this limit requires the use of a certified reference standard to ensure accurate quantification and to demonstrate that the impurity level is within the specified threshold [3].

Regulatory Compliance ANDA Filing Pharmacopoeial Standards

UV Absorbance and Detector Response Variability

Efavirenz-related impurities exhibit very different UV absorbance properties from the parent compound, making quantitation using a simple area normalization approach inaccurate [1]. The benzoylaminoalcohol impurity has a specific molar absorptivity at the detection wavelength (typically 247-250 nm) that differs from efavirenz and other impurities, as reflected in its RRF of 0.56 [2]. This necessitates the use of an external standard or relative response factor for accurate quantification [1].

Spectroscopy Impurity Quantification Analytical Method Development

Certified Reference Material Traceability and ISO 17034 Compliance

Some suppliers provide Efavirenz Benzoylaminoalcohol Impurity (CAS 1189491-03-9) as an analytical standard produced under ISO 17034 accreditation, which certifies the competence of reference material producers . This certification ensures traceability to SI units and provides documented uncertainty values, which is critical for regulatory submissions . In contrast, generic or non-certified impurity standards may lack this level of quality assurance and traceability [1].

Reference Standards ISO 17034 Quality Assurance

Validated Application Scenarios for Efavirenz Benzoylaminoalcohol Impurity (CAS 1189491-03-9) in Pharmaceutical Development and Quality Control


HPLC Method Development and Validation for Efavirenz Impurity Profiling

Efavirenz Benzoylaminoalcohol Impurity (CAS 1189491-03-9) is used as a reference standard during the development and validation of HPLC methods for the quantification of related substances in efavirenz drug substance and drug products. The distinct RRT of 1.9 and RRF of 0.56 under USP conditions [1] allow for the optimization of chromatographic separation and the establishment of system suitability criteria, ensuring that the method can accurately quantify this specific impurity in the presence of other related substances [2].

Quality Control Release Testing of Efavirenz API and Finished Dosage Forms

In routine QC laboratories, CAS 1189491-03-9 serves as a certified reference standard for the quantification of the benzoylaminoalcohol impurity in efavirenz batches. Compliance with the USP acceptance criterion of NMT 0.15% [1] is verified using this standard, ensuring that the impurity level is within the specified limit before batch release. The use of an ISO 17034 certified standard provides the necessary traceability and measurement uncertainty for regulatory submissions.

Stability Studies and Forced Degradation Assessments

During forced degradation studies and stability testing of efavirenz formulations, CAS 1189491-03-9 is employed to monitor the formation of the benzoylaminoalcohol impurity under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic). The RRF of 0.56 [1] is applied to correct for differences in detector response, enabling accurate quantification of degradation products and assessment of product stability [2]. This is essential for establishing shelf-life specifications and packaging recommendations.

Abbreviated New Drug Application (ANDA) Filing and Regulatory Submissions

For generic pharmaceutical manufacturers, CAS 1189491-03-9 is a critical component of ANDA submissions. It is used to demonstrate analytical method equivalence to the reference listed drug (RLD) and to establish that the impurity profile of the generic product is comparable to that of the innovator product. The USP compendial specifications, including the RRT, RRF, and acceptance criterion of NMT 0.15% [1], serve as the benchmark for regulatory compliance, and the use of certified reference standards ensures data integrity and facilitates timely approval.

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